D-Penicillamine disulfide
Overview
Description
D-Penicillamine disulfide: is an organic disulfide compound consisting of two D-penicillamine molecules joined by a disulfide bond. It is a derivative of D-penicillamine, which is a well-known chelating agent used primarily in the treatment of Wilson’s disease, a condition characterized by excessive copper accumulation in the body. This compound is also known for its ability to form complexes with various metal ions due to its two amino and two carboxyl groups .
Mechanism of Action
Target of Action
D-Penicillamine disulfide primarily targets copper ions in the body . It is a potent copper chelating agent . The compound is used therapeutically for the control of copper-related pathology in Wilson’s disease . It also reduces excess cystine excretion in cystinuria .
Mode of Action
This compound interacts with its targets through a process known as chelation . In the context of Wilson’s disease, it binds to copper, allowing it to be eliminated in the urine . For cystinuria, it works by disulfide interchange between penicillamine and cystine, resulting in the formation of a penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the metabolism of copper and cystine. In Wilson’s disease, the compound helps to regulate copper levels in the body by promoting its excretion . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Pharmacokinetics
This compound is absorbed rapidly but incompletely (40 to 70%) in the intestine, with wide interindividual variations . Food, antacids, and, in particular, iron reduce absorption of the drug . Its bioavailability is also dramatically decreased in patients with malabsorption states . More than 80% of plasma D-penicillamine is bound to proteins, particularly albumin . Only a small portion of the dose is metabolized in the liver to S-methyl-D-penicillamine . The route of elimination is mainly renal; disulfides represent the main compounds found in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its ability to regulate copper and cystine levels in the body. In Wilson’s disease, it helps to reduce the toxic accumulation of copper, thereby alleviating the symptoms of the disease . In cystinuria, it reduces the concentration of cystine in the urine, thereby preventing the formation of cystine stones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food, antacids, and iron can reduce the absorption of the drug . Furthermore, the compound’s action can be affected in patients with malabsorption states, as this can dramatically decrease its bioavailability .
Biochemical Analysis
Biochemical Properties
D-Penicillamine disulfide participates in three types of reactions: sulfhydryl-disulfide exchange, thiazolidine formation, and metal chelation . It interacts with enzymes, proteins, and other biomolecules, primarily through its amino and mercapto groups . For instance, it competes for cupric ions with serum albumin and ceruloplasmin, two important copper carriers .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by binding to copper, allowing it to be eliminated in the urine . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a chelating agent. It binds to copper, forming a complex that can be excreted in the urine . This binding interaction with copper leads to changes in gene expression and can result in enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has been found to be relatively stable, with limited degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High doses of the compound have been found to be lethal in some cases . Lower doses have been used effectively for the treatment of conditions like Wilson’s disease .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For example, in cells with elevated SLC7A11 expression, NADPH depletion causes cystine accumulation, which initiates disulfidptosis .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After ingestion, it transforms into disulfides, which bind to albumin. This binding is responsible for the slow elimination of the drug from plasma .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Penicillamine disulfide can be synthesized through the oxidation of D-penicillamine. The reaction typically involves the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions include maintaining a neutral to slightly acidic pH and controlling the temperature to avoid over-oxidation .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is carried out in reactors where D-penicillamine is mixed with an oxidizing agent under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: D-Penicillamine disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids.
Reduction: It can be reduced back to D-penicillamine using reducing agents like dithiothreitol.
Substitution: The disulfide bond can be cleaved and substituted with other thiol-containing compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents in aqueous solutions.
Reduction: Dithiothreitol, mercaptoethanol, and other reducing agents.
Substitution: Thiol-containing compounds under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: D-Penicillamine.
Substitution: Various thiol-substituted derivatives.
Scientific Research Applications
Chemistry: D-Penicillamine disulfide is used in the synthesis of complex molecules and as a reagent in various chemical reactions. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry .
Biology: In biological research, this compound is used to study the effects of disulfide bonds in proteins and enzymes. It serves as a model compound for understanding redox reactions in biological systems .
Medicine: this compound has potential therapeutic applications due to its chelating properties. It is investigated for its role in treating heavy metal poisoning and other conditions involving metal ion imbalances .
Industry: The compound is used in the manufacturing of pharmaceuticals and as an intermediate in the production of other chemical compounds. Its ability to form complexes with metal ions is exploited in various industrial processes .
Comparison with Similar Compounds
L-Penicillamine: Similar in structure but not used clinically due to its toxicity.
Cysteine: Shares structural similarities but has different biological roles.
Tiopronin: Another thiol-containing compound used in the treatment of cystinuria.
Uniqueness: D-Penicillamine disulfide is unique due to its specific ability to form stable complexes with metal ions and its therapeutic applications in conditions like Wilson’s disease. Its disulfide bond also allows it to participate in redox reactions, making it valuable in both chemical and biological research .
Properties
IUPAC Name |
(2S)-2-amino-3-[[(1S)-1-amino-1-carboxy-2-methylpropan-2-yl]disulfanyl]-3-methylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-9(2,5(11)7(13)14)17-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POYPKGFSZHXASD-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)SSC(C)(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)SSC(C)(C)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201312638 | |
Record name | D-Penicillamine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20902-45-8 | |
Record name | D-Penicillamine disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20902-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Penicillamine disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020902458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Penicillamine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201312638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dithiodi-D-valine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.082 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENICILLAMINE DISULFIDE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q98FPI4N5P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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